Cas no 13195-64-7 (1,3-bis(propan-2-yl) propanedioate)

1,3-Bis(propan-2-yl) propanedioate is a diester derivative of malonic acid, characterized by its two isopropyl ester groups. This compound is notable for its role as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its structure facilitates efficient reactivity in condensation and alkylation reactions, making it valuable for constructing complex molecular frameworks. The isopropyl groups enhance solubility in organic solvents, improving processability in synthetic applications. Additionally, the compound exhibits stability under standard storage conditions, ensuring consistent performance in laboratory and industrial settings. Its utility in fine chemical synthesis underscores its importance as a functional building block.
1,3-bis(propan-2-yl) propanedioate structure
13195-64-7 structure
Product Name:1,3-bis(propan-2-yl) propanedioate
CAS No:13195-64-7
MF:C9H16O4
MW:188.220943450928
MDL:MFCD00059359
CID:49096
PubChem ID:83223
Update Time:2025-05-21

1,3-bis(propan-2-yl) propanedioate Chemical and Physical Properties

Names and Identifiers

    • diisopropyl malonate
    • DIPM
    • MALONIC ACID DIISOPROPYL ESTER
    • Propanedioicacid,bis(1-methylethyl)ester
    • DiisopropylMalonateC9H16O4
    • MOLONICACIDDIISO-PROPYLESTER
    • Malonic acid diisopropyl
    • 1,3-Bis(propan-2-yl) propanedioate
    • dipropan-2-yl propanedioate
    • Diisopropyl Malonat
    • Two isopropylMalonic acid
    • Diisopropyl Malonate , 99.0%(GC)
    • Propanedioic acid, bis(1-methylethyl) ester
    • QRVSDVDFJFKYKA-UHFFFAOYSA-N
    • AK162395
    • diisopropylmalonate
    • di-isopropyl malonate
    • Diisopropyl malonate #
    • diisopropyl propanedioate
    • KSC178G6T
    • QRVSDVDFJFKYKA-UHFFFAOYSA-
    • dimethylethyl propane-1,3-dioate
    • BCP25867
    • AI3-07236
    • Q63399065
    • Malonic acid, diisopropyl ester
    • 2-Propenoic acid, 3-hydroxy-3-(1-methylethoxy)-, 1-methylethyl ester
    • SCHEMBL229792
    • DS-7791
    • DTXSID10157276
    • Diisopropyl malonate, Vetec(TM) reagent grade, 99%
    • NS00024180
    • M0648
    • FT-0625011
    • CCRIS 8983
    • W-108321
    • 13195-64-7
    • Diisopropyl malonate, ReagentPlus(R), 99%
    • EN300-21763
    • NSC 406716
    • D72519
    • F0001-0434
    • A806342
    • InChI=1/C9H16O4/c1-6(2)12-8(10)5-9(11)13-7(3)4/h6-7H,5H2,1-4H3
    • 6HB78DQ4ZJ
    • CS-0017145
    • MFCD00059359
    • Propanedioic acid, 1,3-bis(1-methylethyl) ester
    • AC-11185
    • 1-Methylethyl 3-hydroxy-3-(1-methylethoxy)-2-propenoate
    • NSC406716
    • AKOS000121055
    • NSC-406716
    • Diisopropyl propanedioic acid
    • EINECS 236-156-3
    • STL453698
    • Propanedioic Acid 1,3-bis(1-Methylethyl) Ester; Malonic Acid Diisopropyl Ester; Propanedioic Acid bis(1-Methylethyl) Ester; NSC 406716
    • 1,3-bis(propan-2-yl) propanedioate
    • MDL: MFCD00059359
    • Inchi: 1S/C9H16O4/c1-6(2)12-8(10)5-9(11)13-7(3)4/h6-7H,5H2,1-4H3
    • InChI Key: QRVSDVDFJFKYKA-UHFFFAOYSA-N
    • SMILES: O(C(CC(=O)OC(C)C)=O)C(C)C

Computed Properties

  • Exact Mass: 188.10500
  • Monoisotopic Mass: 188.105
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 6
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.6
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.7

Experimental Properties

  • Color/Form: Colorless Transparent Liquid
  • Density: 0.991 g/mL at 25 °C(lit.)
  • Melting Point: -51°C(lit.)
  • Boiling Point: 93-95 °C/12 mmHg(lit.)
  • Flash Point: Degrees Fahrenheit:192.2°F
    Degrees Celsius:89°C
  • Refractive Index: n20/D 1.412(lit.)
  • PSA: 52.60000
  • LogP: 1.27970
  • Solubility: Slightly soluble in water

1,3-bis(propan-2-yl) propanedioate Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36
  • Hazardous Material Identification: Xi
  • Safety Term:S26;S36
  • Risk Phrases:R36/37/38
  • Storage Condition:Store at 4°C,-4At ℃Store…Better

1,3-bis(propan-2-yl) propanedioate Customs Data

  • HS CODE:2917190090
  • Customs Data:

    China Customs Code:

    2917190090

    Overview:

    2917190090 Other acyclic polycarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Terephthalic acid please specify4-CBAvalue, Terephthalic acid please specifyP-TLacid value, Terephthalic acid please indicate color, Terephthalic acid please indicate moisture

    Summary:

    2917190090 acyclic polycarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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Additional information on 1,3-bis(propan-2-yl) propanedioate

Chemical Profile of 1,3-bis(propan-2-yl) propanedioate (CAS No. 13195-64-7)

1,3-bis(propan-2-yl) propanedioate, identified by its Chemical Abstracts Service (CAS) number 13195-64-7, is a significant compound in the realm of organic chemistry and pharmaceutical research. This ester derivative has garnered attention due to its structural uniqueness and potential applications in synthetic chemistry and drug development. The compound features a bifunctional structure, incorporating two propan-2-yl groups linked to a propanedioate backbone, which endows it with distinct reactivity and utility in various chemical transformations.

The molecular formula of 1,3-bis(propan-2-yl) propanedioate is C₈H₁₄O₄, reflecting its composition of eight carbon atoms, fourteen hydrogen atoms, and four oxygen atoms. This configuration contributes to its relatively high molecular weight and complex intermolecular interactions, making it a subject of interest in both academic and industrial research. The presence of ester functional groups enhances its solubility in polar organic solvents, facilitating its use in solution-phase reactions and synthetic protocols.

In recent years, the study of 1,3-bis(propan-2-yl) propanedioate has been influenced by advancements in medicinal chemistry and materials science. Researchers have explored its potential as an intermediate in the synthesis of more complex molecules, including bioactive compounds and functional materials. The bifunctional nature of this compound allows for selective modifications at both ester sites, enabling the construction of diverse chemical architectures with tailored properties.

One notable application of 1,3-bis(propan-2-yl) propanedioate lies in the development of novel polymers and copolymers. The ester groups can undergo polymerization reactions, such as polycondensation or transesterification, to form high-molecular-weight polymers with desirable mechanical and thermal properties. These polymers have found utility in coatings, adhesives, and specialty plastics, where precise control over molecular weight and architecture is essential.

Furthermore, the compound has been investigated for its role in enzyme inhibition studies. The propanedioate moiety can mimic carboxylate groups recognized by certain enzymes, potentially serving as a scaffold for designing inhibitors targeting specific biological pathways. Such applications are particularly relevant in the context of drug discovery, where small-molecule modulators are sought to modulate enzyme activity for therapeutic purposes.

The synthesis of 1,3-bis(propan-2-yl) propanedioate typically involves the reaction of diethyl oxalate with isopropanol under acidic or basic conditions. This approach leverages the nucleophilic attack of isopropanol on the activated carbon atoms of oxalate esters to form the desired product. Optimization of reaction conditions—such as temperature, solvent choice, and catalyst selection—is crucial for achieving high yields and purity levels suitable for subsequent applications.

Recent research has also highlighted the compound's potential in green chemistry initiatives. By employing catalytic systems that minimize waste generation and energy consumption, chemists have been able to produce 1,3-bis(propan-2-yl) propanedioate with reduced environmental impact. Such sustainable practices align with global efforts to promote eco-friendly chemical synthesis methods.

The spectroscopic characterization of 1,3-bis(propan-2-yl) propanedioate provides valuable insights into its structural properties. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals corresponding to the proton environments within the molecule, while infrared (IR) spectroscopy confirms the presence of ester functional groups through characteristic absorption bands. Mass spectrometry (MS) further validates the molecular weight and fragmentation patterns consistent with the proposed structure.

In conclusion,1,3-bis(propan-2-yl) propanedioate (CAS No. 13195-64-7) represents a versatile compound with broad applications across multiple scientific disciplines. Its unique structural features make it a valuable building block for synthetic chemistry,drug development,and material science。 As research continues to uncover new methodologies and applications,the significance of this compound is expected to grow further,contributing to advancements in both academic research and industrial innovation.

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Jiangsu Xinsu New Materials Co., Ltd
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Shanghai Hongxiang Biomedical Technology Co., Ltd.
(CAS:13195-64-7)Diisopropyl Malonate
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